Xevinapant Hydrochloride

Description

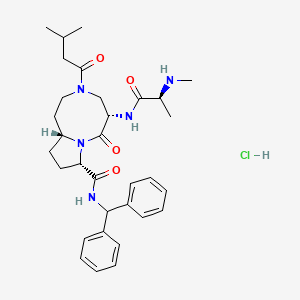

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H/t22-,25+,26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXTZCYPHKJCHF-ZZPLZQMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071992-57-8 | |

| Record name | Xevinapant hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XEVINAPANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T1W2MF9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xevinapant Hydrochloride: A Technical Guide to its Mechanism of Action in Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xevinapant (also known as Debio 1143 or AT-406) is an orally available, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, targeting and inhibiting X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2. By neutralizing these key negative regulators of apoptosis, Xevinapant restores the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells. This technical guide provides an in-depth overview of Xevinapant's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: IAP Inhibition

Cancer cells often overexpress IAPs to evade apoptosis, contributing to tumor progression and resistance to therapy.[1] Xevinapant circumvents this by mimicking the endogenous IAP inhibitor, SMAC.[2] It binds to the Baculoviral IAP Repeat (BIR) domains of XIAP, cIAP1, and cIAP2, thereby preventing their inhibitory actions on caspases and other pro-apoptotic proteins.[3][4]

Targeting the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is a major route to apoptosis, initiated by cellular stress. A key event is the release of cytochrome c from the mitochondria, which, along with Apaf-1, forms the apoptosome. This complex then activates the initiator caspase-9, which in turn activates effector caspases like caspase-3 and -7, leading to the execution of apoptosis.[5][6]

XIAP directly binds to and inhibits caspases-3, -7, and -9, effectively blocking this cascade.[3][4] Xevinapant, by binding to XIAP, prevents this inhibition, allowing for the propagation of the apoptotic signal.[3][5][6]

References

- 1. Extended follow-up of a phase 2 trial of xevinapant plus chemoradiotherapy in high-risk locally advanced squamous cell carcinoma of the head and neck: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. nacalai.com [nacalai.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

Xevinapant Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xevinapant Hydrochloride (formerly AT-406 or Debio 1143) is a potent, orally bioavailable, small-molecule Smac (Second Mitochondrial-derived Activator of Caspases) mimetic that functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2][3][4][5][6] By targeting key regulators of apoptosis, Xevinapant has emerged as a promising therapeutic agent in oncology, particularly for sensitizing cancer cells to conventional treatments like chemotherapy and radiotherapy. This guide provides an in-depth overview of the discovery, mechanism of action, and synthesis process of this compound, tailored for professionals in drug development and research.

Discovery and Rationale

The discovery of Xevinapant is rooted in the understanding of apoptosis, or programmed cell death, a crucial process for maintaining tissue homeostasis. Cancer cells often evade apoptosis by overexpressing proteins that inhibit this pathway, leading to uncontrolled proliferation and resistance to treatment. The IAP family of proteins, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are key negative regulators of apoptosis.[7][8][9][10]

Endogenous Smac/DIABLO proteins antagonize IAPs, thereby promoting apoptosis. The development of Smac mimetics, such as Xevinapant, was a strategic approach to mimic this natural process and restore apoptotic signaling in cancer cells.[10] Xevinapant was identified as a potent IAP antagonist that binds to the BIR (Baculoviral IAP Repeat) domains of XIAP, cIAP1, and cIAP2, preventing their interaction with caspases and promoting their degradation.[1][3][4][6]

Mechanism of Action

Xevinapant's primary mechanism of action is the inhibition of IAPs, which consequently leads to the activation of apoptotic pathways. It achieves this through a dual mechanism:

-

Inhibition of XIAP: By binding to the BIR3 domain of XIAP, Xevinapant prevents XIAP from inhibiting caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1][3][11] This allows for the activation of the caspase cascade, leading to apoptosis.

-

Degradation of cIAP1 and cIAP2: Xevinapant binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][10] This has two major consequences:

-

It prevents the cIAP-mediated ubiquitination and degradation of RIPK1, allowing for the formation of the ripoptosome and activation of caspase-8, a key initiator of the extrinsic apoptotic pathway.

-

It leads to the stabilization of NIK (NF-κB-inducing kinase), which activates the non-canonical NF-κB signaling pathway. This pathway can further promote apoptosis and modulate the tumor microenvironment.

-

Signaling Pathway Diagrams

Caption: Xevinapant inhibits IAPs, promoting both intrinsic and extrinsic apoptotic pathways.

Quantitative Biological Data

The efficacy of Xevinapant has been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Binding Affinity of Xevinapant to IAP Proteins

| IAP Protein | Binding Affinity (Ki, nM) |

| cIAP1 | 1.9[1][3][4][6] |

| cIAP2 | 5.1[1][3][4][6] |

| XIAP | 66.4[1][3][4][6] |

Table 2: In Vitro Cellular Activity of Xevinapant

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-231 | Breast Cancer | 144[1][4] |

| SK-OV-3 | Ovarian Cancer | 142[1][4] |

Synthesis of this compound

The chemical synthesis of Xevinapant, with the IUPAC name (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1][9]diazocine-8-carboxamide, is a multi-step process involving the construction of a complex heterocyclic core. While specific, proprietary details of the industrial synthesis are not publicly available, the general approach can be inferred from related chemical literature and the molecule's structure.

The synthesis likely involves the following key stages:

-

Synthesis of the Bicyclic Diazocine Core: The central pyrrolo[1,2-a][1][9]diazocine core is a key structural feature. Its synthesis would likely involve the coupling of suitably protected proline and amino acid derivatives to form the bicyclic lactam structure.

-

Introduction of Side Chains: Following the formation of the core, the various side chains are introduced through a series of coupling and deprotection steps. This includes the attachment of the N-benzhydrylcarboxamide, the 3-methylbutanoyl group, and the (2S)-2-(methylamino)propanoyl moiety.

-

Final Assembly and Salt Formation: The final steps would involve the deprotection of any remaining protecting groups and the formation of the hydrochloride salt to improve the compound's solubility and stability.

Logical Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Protocols

IAP Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of Xevinapant to the BIR domains of IAP proteins.

Principle: A fluorescently labeled tracer that binds to the IAP protein is used. When the tracer is bound to the larger protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When a competing ligand like Xevinapant displaces the tracer, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.

Protocol:

-

Reagents:

-

Purified IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3, cIAP2-BIR3).

-

Fluorescently labeled tracer (a ligand known to bind the BIR domain).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine γ-globulin, 0.02% sodium azide).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

In a 384-well plate, add a fixed concentration of the IAP protein and the fluorescent tracer to the assay buffer.

-

Add serial dilutions of this compound.

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader (e.g., excitation at 485 nm and emission at 530 nm).

-

-

Data Analysis:

-

The data is plotted as fluorescence polarization versus the logarithm of the Xevinapant concentration.

-

The IC50 value (the concentration of Xevinapant that displaces 50% of the tracer) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Cell Viability Assay (MTT or XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Xevinapant.

Principle: Viable cells with active metabolism can reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Seed cancer cells (e.g., MDA-MB-231, SK-OV-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated (DMSO) controls.

-

-

MTT/XTT Addition:

-

Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization (for MTT):

-

If using MTT, add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the Xevinapant concentration.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for key in vitro experiments to characterize Xevinapant.

Conclusion

This compound is a rationally designed IAP antagonist that has demonstrated significant potential in preclinical and clinical studies. Its ability to restore apoptotic signaling in cancer cells makes it a valuable candidate for combination therapies, aiming to overcome treatment resistance. The synthesis of this complex molecule requires a sophisticated, multi-step approach. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of Xevinapant and other IAP inhibitors in the field of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Xevinapant Hydrochloride: A SMAC Mimetic and IAP Antagonist for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xevinapant Hydrochloride (also known as Debio 1143 or AT-406) is an orally bioavailable, small-molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] It functions as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, contributing to therapeutic resistance and poor prognosis.[3][4][5] By targeting key IAP members—specifically X-linked Inhibitor of Apoptosis Protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2)—Xevinapant restores the natural apoptotic process in malignant cells and enhances the efficacy of chemo- and radiotherapy.[1][5][6] This technical guide provides a comprehensive overview of Xevinapant's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it modulates.

Core Mechanism of Action: IAP Antagonism

IAPs are critical regulators of apoptosis, exerting their anti-apoptotic effects through two primary mechanisms: direct inhibition of caspases and modulation of pro-survival signaling pathways.[6]

-

XIAP: The most potent caspase inhibitor among the IAPs, XIAP directly binds to and neutralizes the activity of initiator caspase-9 and executioner caspases-3 and -7.[4][6]

-

cIAP1 and cIAP2: These IAPs do not directly inhibit caspases but rather function as E3 ubiquitin ligases. They regulate the extrinsic apoptosis pathway and the non-canonical NF-κB signaling pathway.[7]

Xevinapant mimics the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) of endogenous SMAC, which allows it to bind to the Baculoviral IAP Repeat (BIR) domains of XIAP, cIAP1, and cIAP2 with high affinity.[8] This binding competitively displaces caspases from XIAP and induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[9][10]

Data Presentation

Quantitative Analysis of Xevinapant's Potency and Efficacy

The following tables summarize the quantitative data available for Xevinapant and other relevant SMAC mimetics.

Table 1: In Vitro Binding Affinity and Potency of Xevinapant

| Target Protein | Binding Affinity (Ki) | IC50 | Cell Line | Reference |

| XIAP | 66.4 nM | - | - | [8] |

| cIAP1 | 1.9 nM | - | - | [8] |

| cIAP2 | 5.1 nM | - | - | [8] |

| - | - | 144 nM | MDA-MB-231 (Breast Cancer) | [10] |

| - | - | 142 nM | SK-OV-3 (Ovarian Cancer) | [10] |

| - | - | 0.05-0.5 µg/mL | Ovarian Cancer Cell Lines | [11] |

| - | - | 1 µM | HCC193 (NSCLC) | [12] |

Table 2: Preclinical In Vivo Efficacy of SMAC Mimetics

| SMAC Mimetic | Cancer Model | Treatment Regimen | Outcome | Reference | | :--- | :--- | :--- | :--- |[9][13][14] | | Xevinapant (Debio 1143) | Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft | 30 and 100 mg/kg + Radiotherapy | Complete tumor regression in 80% of mice with 3-week treatment. |[9] | | Birinapant (B612068) | Docetaxel-resistant HNSCC Xenograft | Monotherapy | Significantly inhibited tumor growth and prolonged survival by >20 days. |[3] | | Birinapant | MDA-MB-231 (Breast Cancer) Xenograft | 12 mg/kg | 35% tumor regression. |[13] | | LCL161 + 2DG | LAN-1 (Neuroblastoma) Xenograft | 4 mg/kg LCL161 + 5 mg/0.2 ml 2DG | Significantly reduced tumor volume and weight. |[14] |

Table 3: Clinical Efficacy of Xevinapant in Locally Advanced Squamous Cell Carcinoma of the Head and Neck (LA-SCCHN)

| Clinical Trial Phase | Treatment Arm | Primary Endpoint / Outcome | Value | Reference |

| Phase II (NCT02022098) - 3-year follow-up | Xevinapant + CRT | Median Progression-Free Survival (PFS) | Not Reached | [15] |

| Placebo + CRT | Median PFS | 16.9 months | [15][16] | |

| Xevinapant + CRT | 3-year Overall Survival (OS) Rate | 66% | [15] | |

| Placebo + CRT | 3-year OS Rate | 51% | [15] | |

| Phase II (NCT02022098) - 5-year follow-up | Xevinapant + CRT | 5-year OS Rate | 53% | [11] |

| Placebo + CRT | 5-year OS Rate | 28% | [11] | |

| Phase III (TrilynX - NCT04459715) | Xevinapant + CRT | Median Event-Free Survival (EFS) | 19.4 months | [17] |

| Placebo + CRT | Median EFS | 33.1 months | [17] |

Note: The Phase III TrilynX study was terminated as it did not meet its primary endpoint of improving EFS and showed an unfavorable safety profile.[17]

Signaling Pathways Modulated by Xevinapant

Xevinapant's antagonism of IAPs triggers multiple downstream signaling pathways, leading to cancer cell death and enhanced anti-tumor immunity.

Intrinsic and Extrinsic Apoptosis Pathways

Xevinapant promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: By inhibiting XIAP, Xevinapant releases the brakes on caspase-9, allowing for the formation of the apoptosome and subsequent activation of executioner caspases-3 and -7.[6]

-

Extrinsic Pathway: The degradation of cIAP1/2 induced by Xevinapant prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1). This allows RIPK1 to associate with FADD and pro-caspase-8, forming the death-inducing signaling complex (DISC) and leading to caspase-8 activation.[6][18]

Non-Canonical NF-κB Pathway

In normal conditions, cIAP1 and cIAP2 continuously ubiquitinate and target NF-κB-inducing kinase (NIK) for degradation, thereby suppressing the non-canonical NF-κB pathway. By inducing the degradation of cIAP1/2, Xevinapant leads to the stabilization and accumulation of NIK. NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB heterodimer translocates to the nucleus to activate the transcription of genes involved in inflammation and immunity, including TNF-α. This creates a positive feedback loop that can further enhance apoptosis.[5][19]

Necroptosis Pathway

In situations where caspase-8 is inhibited or absent, Xevinapant can promote an alternative form of programmed cell death called necroptosis. The degradation of cIAP1/2 and subsequent de-ubiquitination of RIPK1 allows it to form a complex with RIPK3, known as the necrosome.[2][20] RIPK3 then phosphorylates and activates the mixed lineage kinase domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[2][21]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Xevinapant and other SMAC mimetics.

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Xevinapant in cancer cell lines.

Workflow:

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Xevinapant in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization (MTT only): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at 570 nm for MTT or 450 nm for XTT.

-

Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following Xevinapant treatment.

Workflow:

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Xevinapant for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[22]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL) to the cell suspension.[22][23]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

-

Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[22]

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Apoptosis Markers

Objective: To detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

Protocol:

-

Cell Lysis: After treatment with Xevinapant, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and total PARP overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of caspase and PARP cleavage.

Co-Immunoprecipitation (Co-IP) of XIAP and Caspase-9

Objective: To demonstrate the interaction between XIAP and caspase-9 and its disruption by Xevinapant.

Protocol:

-

Cell Lysate Preparation: Lyse cells treated with or without Xevinapant in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-caspase-9 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against XIAP and caspase-9.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Xevinapant in a preclinical mouse model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, Xevinapant alone, chemotherapy/radiotherapy alone, and combination therapy). Administer Xevinapant orally according to the desired dosing schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a maximum allowable size.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound is a promising SMAC mimetic and IAP antagonist with a well-defined mechanism of action that involves the restoration of apoptosis and modulation of the non-canonical NF-κB pathway. Preclinical and early-phase clinical studies have demonstrated its potential to enhance the efficacy of standard cancer therapies. While the recent results from the Phase III TrilynX trial in LA-SCCHN were disappointing, the in-depth understanding of its molecular pharmacology provided in this guide remains valuable for the ongoing research and development of IAP antagonists in oncology. The detailed protocols and pathway visualizations serve as a critical resource for scientists working to further elucidate the therapeutic potential of this class of drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) [mdpi.com]

- 10. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A Potent Bivalent Smac Mimetic (SM-1200) Achieving Rapid, Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Xevinapant Improves Overall Survival in Patients with Head and Neck Squamous-Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]

- 16. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The anti-apoptotic activity of XIAP is retained upon mutation of both the caspase 3– and caspase 9–interacting sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Smac mimetics and TRAIL cooperate to induce MLKL-dependent necroptosis in Burkitt's lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jitc.bmj.com [jitc.bmj.com]

- 21. Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

Xevinapant Hydrochloride: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xevinapant Hydrochloride (formerly known as AT-406 or Debio 1143) is an orally bioavailable, small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] As a Second Mitochondrial-derived Activator of Caspases (SMAC) mimetic, xevinapant has been investigated for its potential to sensitize cancer cells to chemo- and radiotherapy by promoting apoptosis.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of xevinapant. The chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Xevinapant and this compound

| Identifier | Xevinapant | This compound |

| IUPAC Name | (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride[7] |

| Synonyms | AT-406, Debio 1143, SM-406 | AT-406 hydrochloride, Debio 1143 hydrochloride, SM-406 hydrochloride[8] |

| CAS Number | 1071992-99-8 | 1071992-57-8[1] |

| Molecular Formula | C₃₂H₄₃N₅O₄[6] | C₃₂H₄₄ClN₅O₄[7] |

| SMILES | C--INVALID-LINK--C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C">C@@HNC | C--INVALID-LINK--C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C">C@@HNC.Cl[7] |

| InChIKey | LSXUTRRVVSPWDZ-MKKUMYSQSA-N | DBXTZCYPHKJCHF-ZZPLZQMBSA-N[7] |

Table 2: Physicochemical Properties of Xevinapant and this compound

| Property | Xevinapant | This compound |

| Molecular Weight | 561.71 g/mol | 598.18 g/mol [1] |

| pKa (Strongest Acidic) | 12.18 | Not Available |

| pKa (Strongest Basic) | 8.6 | Not Available |

| Solubility | Soluble in DMSO[9] | DMSO: 100 mg/mL (167.17 mM), Ethanol: 100 mg/mL (167.17 mM), H₂O: <1 mg/mL[10] |

Mechanism of Action: IAP Inhibition and Apoptosis Induction

Xevinapant functions as a SMAC mimetic to antagonize the activity of IAPs, a family of proteins that are often overexpressed in cancer cells and contribute to therapeutic resistance by suppressing apoptosis.[4][5][6] The primary targets of xevinapant are X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (c-IAP1), and cellular IAP2 (c-IAP2).[4][6] By binding to the baculoviral IAP repeat (BIR) domains of these proteins, xevinapant alleviates their inhibitory effects on caspases, the key executioners of apoptosis.[4][5]

The mechanism of action of xevinapant involves the modulation of two primary apoptotic pathways:

-

Intrinsic (Mitochondrial) Pathway: XIAP directly inhibits caspases-3, -7, and -9. By antagonizing XIAP, xevinapant removes this inhibition, allowing for the activation of the caspase cascade and subsequent apoptosis.[5][11]

-

Extrinsic (Death Receptor) Pathway: c-IAP1 and c-IAP2 are involved in the regulation of the tumor necrosis factor (TNFα) signaling pathway. Inhibition of c-IAP1/2 by xevinapant leads to the activation of the non-canonical NF-κB pathway and can promote TNFα-mediated apoptosis.[11][12][13]

The binding affinities of xevinapant for its target IAPs are summarized in Table 3.

Table 3: Binding Affinities (Ki) of Xevinapant for IAP Proteins

| IAP Protein | Binding Affinity (Ki) |

| XIAP | 66.4 nM[1][3][8] |

| c-IAP1 | 1.9 nM[1][3][8] |

| c-IAP2 | 5.1 nM[1][3][8] |

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways modulated by Xevinapant.

Caption: Xevinapant inhibits XIAP, promoting intrinsic apoptosis.

References

- 1. abmole.com [abmole.com]

- 2. xevinapant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xevinapant | C32H43N5O4 | CID 25022340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C32H44ClN5O4 | CID 25022339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of Xevinapant with XIAP, cIAP1, and cIAP2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xevinapant (formerly known as AT-406 or Debio 1143) is a potent, orally bioavailable small molecule that functions as a second mitochondrial activator of caspases (SMAC) mimetic.[1][2] It is currently under extensive investigation as a promising anti-cancer agent, particularly in combination with chemo- and radiotherapy.[3][4][5] The therapeutic rationale for Xevinapant lies in its ability to target and inhibit the Inhibitor of Apoptosis Proteins (IAPs), thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[1][6] This technical guide provides an in-depth analysis of the binding affinity of Xevinapant to three key members of the IAP family: X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). We will delve into the quantitative binding data, detailed experimental methodologies, and the critical signaling pathways modulated by this interaction.

Binding Affinity of Xevinapant to IAP Proteins

Xevinapant acts as an antagonist of IAPs by binding to their Baculoviral IAP Repeat (BIR) domains.[7] This binding event prevents the IAPs from inhibiting caspases, the key executioners of apoptosis. The binding affinity of Xevinapant for XIAP, cIAP1, and cIAP2 has been quantified, revealing a potent interaction with all three proteins, albeit with some variation in affinity.

Quantitative Binding Data

The inhibitory constants (Ki) of Xevinapant for the BIR3 domains of XIAP, cIAP1, and cIAP2 have been determined through biochemical assays. The data clearly indicates that Xevinapant is a potent pan-IAP inhibitor with a particularly high affinity for cIAP1.

| Target Protein | Binding Affinity (Ki) |

| XIAP | 66.4 nM |

| cIAP1 | 1.9 nM |

| cIAP2 | 5.1 nM |

[Data sourced from multiple references[2][8][9][10][11]]

Signaling Pathways Modulated by Xevinapant

Xevinapant's inhibition of XIAP, cIAP1, and cIAP2 has profound effects on cellular signaling, primarily by reactivating apoptotic pathways that are often suppressed in cancer cells.

Intrinsic (Mitochondrial) Apoptosis Pathway

In the intrinsic pathway, intracellular stress signals lead to the mitochondrial release of pro-apoptotic factors, including SMAC/Diablo. XIAP normally binds to and inhibits caspases-3, -7, and -9.[12] Xevinapant mimics the action of endogenous SMAC, binding to the BIR3 domain of XIAP and preventing it from inhibiting caspase-9, and to the BIR2 domain, preventing the inhibition of caspases-3 and -7.[12] This relieves the brakes on the caspase cascade, leading to apoptosis.

Figure 1. Xevinapant in the Intrinsic Apoptosis Pathway.

Extrinsic (Death Receptor) Apoptosis Pathway and NF-κB Signaling

cIAP1 and cIAP2 are key regulators of the extrinsic apoptosis pathway, which is initiated by the binding of death ligands (e.g., TNF-α) to their receptors. cIAPs are E3 ubiquitin ligases that promote the degradation of proteins involved in the formation of the pro-apoptotic complex II. By binding to cIAP1 and cIAP2, Xevinapant induces their auto-ubiquitination and subsequent proteasomal degradation.[13] This leads to the stabilization of NIK (NF-κB-inducing kinase), activation of the non-canonical NF-κB pathway, and the formation of the pro-apoptotic complex II, ultimately resulting in caspase-8 activation and apoptosis.[7]

Figure 2. Xevinapant in the Extrinsic Apoptosis Pathway.

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques can be employed to determine the binding affinity of small molecules like Xevinapant to their protein targets. While the specific protocols used for the initial characterization of Xevinapant are proprietary, this section outlines a detailed, representative protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay, a common and robust method for such measurements.

TR-FRET Competitive Binding Assay Protocol

This assay measures the ability of a test compound (Xevinapant) to displace a fluorescently labeled tracer from the BIR domain of an IAP protein.

Materials and Reagents:

-

IAP Proteins: Recombinant, purified XIAP (BIR3 domain), cIAP1 (BIR3 domain), and cIAP2 (BIR3 domain) with a His-tag or GST-tag.

-

Fluorescent Tracer: A SMAC-derived peptide labeled with a fluorescent acceptor (e.g., Alexa Fluor 647).

-

Donor Fluorophore: An antibody against the protein tag (e.g., anti-His or anti-GST) labeled with a long-lifetime donor fluorophore (e.g., Terbium or Europium cryptate).

-

Test Compound: Xevinapant, serially diluted.

-

Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

Microplates: Low-volume, 384-well black microplates.

-

Plate Reader: A TR-FRET compatible plate reader.

Experimental Workflow:

Figure 3. TR-FRET Competitive Binding Assay Workflow.

Detailed Method:

-

Compound Preparation: Prepare a serial dilution series of Xevinapant in assay buffer. The final concentrations in the assay should typically range from picomolar to micromolar.

-

Reagent Preparation: Prepare a master mix of the IAP protein, fluorescent tracer, and donor-labeled antibody in assay buffer. The optimal concentrations of these reagents should be determined empirically but are typically in the low nanomolar range.

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of each Xevinapant dilution to the wells of a 384-well plate.

-

Include control wells:

-

No inhibitor control (0% inhibition): Contains assay buffer instead of Xevinapant.

-

High concentration of a known binder (100% inhibition): A saturating concentration of an unlabeled SMAC peptide.

-

-

-

Assay Initiation: Add an equal volume (e.g., 5 µL) of the IAP protein/tracer/antibody master mix to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate using a TR-FRET-enabled plate reader. The reader will excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores after a time delay.

-

Data Analysis:

-

Calculate the TR-FRET ratio for each well (Acceptor emission / Donor emission).

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the normalized response against the logarithm of the Xevinapant concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.

-

Conclusion

Xevinapant is a potent pan-IAP inhibitor that demonstrates high binding affinity to XIAP, cIAP1, and cIAP2. Its mechanism of action, centered on the restoration of apoptotic signaling pathways, provides a strong rationale for its clinical development in oncology. The quantitative assessment of its binding affinity, through robust experimental methodologies such as TR-FRET, is crucial for understanding its pharmacological profile and for the development of next-generation IAP antagonists. This technical guide provides a foundational understanding of Xevinapant's molecular interactions, which is essential for researchers and clinicians working to harness its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. [PDF] Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. | Semantic Scholar [semanticscholar.org]

- 5. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Novel High-Throughput Screen and Identification of Small-Molecule Inhibitors of the Gα–RGS17 Protein–Protein Interaction Using AlphaScreen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascentagepharma.com [ascentagepharma.com]

- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. Development of Peptidomimetics Targeting IAPs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. drughunter.com [drughunter.com]

Xevinapant Hydrochloride: A Technical Guide to its Modulation of Intrinsic and Extrinsic Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xevinapant (also known as Debio 1143 or AT-406) is an orally bioavailable, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] As a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, xevinapant targets key IAPs, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1][4][5] This targeted inhibition restores the natural process of programmed cell death, or apoptosis, in cancer cells, which often overexpress IAPs to evade this crucial anti-cancer mechanism.[2][6] This guide provides an in-depth technical overview of xevinapant's mechanism of action, with a specific focus on its distinct effects on the intrinsic and extrinsic apoptosis pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades involved.

Core Mechanism of Action: IAP Inhibition

Xevinapant functions by mimicking the endogenous protein SMAC, which is a natural antagonist of IAPs.[4][5] In healthy cells, upon apoptotic stimuli, SMAC is released from the mitochondria and binds to IAPs, neutralizing their anti-apoptotic effects.[4] Cancer cells frequently overexpress IAPs, thereby suppressing apoptosis and promoting their survival.[6] Xevinapant circumvents this by binding to the SMAC binding groove on IAPs, thus inhibiting their function and sensitizing cancer cells to apoptotic signals induced by therapies like chemotherapy and radiotherapy.[5][7]

Modulation of the Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic apoptosis pathway is triggered by intracellular stress, such as DNA damage. This leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 to create the apoptosome.[8] The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspases-3 and -7, leading to cell death.[4][8]

Xevinapant's Role:

Xevinapant's primary influence on the intrinsic pathway is through its potent inhibition of XIAP.[4][8] XIAP directly binds to and inhibits caspases-9, -3, and -7.[4] By antagonizing XIAP, xevinapant removes this inhibitory block, allowing for the propagation of the caspase cascade and the execution of apoptosis.[4][8]

Modulation of the Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular ligands, such as Tumor Necrosis Factor-alpha (TNF-α), to their corresponding death receptors on the cell surface.[4] This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[9] Activated caspase-8 then directly activates the executioner caspases-3 and -7.[9]

Xevinapant's Role:

Xevinapant impacts the extrinsic pathway primarily by inhibiting cIAP1 and cIAP2.[4][10] These IAPs are components of the TNF receptor signaling complex and, when active, lead to the ubiquitination and degradation of key signaling proteins, thereby preventing the formation of the pro-apoptotic complex.[4] Inhibition of cIAP1/2 by xevinapant leads to their auto-ubiquitination and proteasomal degradation.[9][11] This, in turn, promotes the assembly of a pro-apoptotic complex containing FADD and procaspase-8, leading to caspase-8 activation and subsequent apoptosis.[8]

Furthermore, the degradation of cIAP1/2 stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway.[4][12] This results in the production and secretion of TNF-α, which can then act in an autocrine or paracrine manner to further stimulate the extrinsic apoptosis pathway.[4][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of xevinapant.

Table 1: In Vitro Binding Affinity of Xevinapant for IAPs

| IAP Target | Binding Affinity (Ki) | Reference(s) |

| XIAP | 66.4 nM | [14][15] |

| cIAP1 | 1.9 nM | [14][15] |

| cIAP2 | 5.1 nM | [14][15] |

Table 2: In Vitro Cytotoxicity of Xevinapant in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference(s) |

| MDA-MB-231 | Breast Cancer | 144 nM | [14][15] |

| SK-OV-3 | Ovarian Cancer | 142 nM | [14][15] |

| HCC193 | Non-Small Cell Lung Cancer | ~1 µM | [16] |

| H460 | Non-Small Cell Lung Cancer | ~10 µM | [16] |

Table 3: Pharmacodynamic Biomarkers of Xevinapant Activity

| Biomarker | Effect | Tissue/Fluid | Reference(s) |

| cIAP1 | Degradation | Peripheral Blood Mononuclear Cells (PBMCs) | [17][18] |

| Caspase-cleaved cytokeratin 18 (CKM30) | Increased Levels | Serum | [13][19] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Increased Levels | Serum | [13][19] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the effects of xevinapant.

In Vitro IAP Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the binding affinity (Ki) of xevinapant to IAPs.

-

Principle: A competitive binding assay where xevinapant competes with a fluorescently labeled SMAC peptide for binding to a tagged IAP protein. The proximity of the donor and acceptor fluorophores on the IAP and the SMAC peptide, respectively, results in a FRET signal. Unlabeled xevinapant displaces the labeled peptide, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human IAP proteins (XIAP, cIAP1, cIAP2) with a tag (e.g., GST or His).

-

Fluorescently labeled SMAC peptide (e.g., with an acceptor fluorophore).

-

Antibody against the IAP tag labeled with a donor fluorophore.

-

Xevinapant hydrochloride at various concentrations.

-

Assay buffer and microplates.

-

-

Procedure:

-

Add the IAP protein, the fluorescently labeled SMAC peptide, and the labeled antibody to the wells of a microplate.

-

Add varying concentrations of xevinapant to the wells.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader to measure the fluorescence signal at the donor and acceptor emission wavelengths.

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the fluorescence ratio against the concentration of xevinapant and fit the data to a competitive binding model to determine the IC50.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of xevinapant.

-

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.

-

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound at various concentrations.

-

MTS reagent.

-

96-well plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of xevinapant and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the xevinapant concentration and use a non-linear regression model to determine the IC50 value.

-

Western Blotting for Protein Expression and Cleavage

This technique is used to detect changes in the levels of IAPs and the cleavage of apoptosis-related proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Materials:

-

Treated and untreated cell lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for cIAP1, XIAP, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Prepare protein lysates from cells treated with xevinapant and/or other agents.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and then add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative protein levels.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of xevinapant.

Conclusion

This compound is a promising anti-cancer agent that effectively restores apoptotic signaling in tumor cells through the targeted inhibition of key IAP family members.[2][4] Its dual mechanism of action, impacting both the intrinsic and extrinsic apoptosis pathways, provides a robust rationale for its use in combination with conventional cancer therapies.[4][10] The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of xevinapant and other IAP inhibitors.

References

- 1. Xevinapant - Wikipedia [en.wikipedia.org]

- 2. IAP Inhibition [merckgrouponcology.com]

- 3. What is Xevinapant used for? [synapse.patsnap.com]

- 4. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xevinapant Improves Overall Survival in Patients with Head and Neck Squamous-Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The inhibitor apoptosis protein antagonist Debio 1143 Is an attractive HIV-1 latency reversal candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. debiopharm.com [debiopharm.com]

- 19. aacrjournals.org [aacrjournals.org]

The Rationale for Targeting IAPs in Head and Neck Squamous Cell Carcinoma with Xevinapant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Head and neck squamous cell carcinoma (HNSCC) presents a significant therapeutic challenge, with high rates of recurrence and resistance to standard-of-care treatments like chemoradiotherapy (CRT). A key mechanism underlying this resistance is the evasion of apoptosis, a programmed cell death pathway crucial for eliminating cancer cells. Inhibitor of Apoptosis Proteins (IAPs) are frequently overexpressed in HNSCC and play a pivotal role in suppressing apoptosis, contributing to poor clinical outcomes. Xevinapant (formerly known as Debio 1143), a potent, oral, small-molecule IAP inhibitor, has emerged as a promising therapeutic agent to counteract this resistance. By mimicking the endogenous IAP antagonist SMAC/DIABLO, Xevinapant targets and inhibits key IAPs, including X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and 2 (cIAP1/2), thereby restoring the apoptotic potential of cancer cells and sensitizing them to CRT. This guide provides a comprehensive overview of the scientific rationale, mechanism of action, and clinical data supporting the development of Xevinapant for the treatment of HNSCC.

The Role of IAPs in HNSCC Pathogenesis and Treatment Resistance

The IAP family of proteins are critical negative regulators of apoptosis. In HNSCC, the overexpression of IAPs, particularly XIAP and cIAP1/2, is a common occurrence and is associated with tumor progression and resistance to therapy. These proteins exert their anti-apoptotic functions through distinct mechanisms:

-

XIAP: As the most potent endogenous caspase inhibitor, XIAP directly binds to and inactivates effector caspases-3 and -7, as well as initiator caspase-9, thereby blocking the final execution steps of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

cIAP1 and cIAP2: These IAPs function as E3 ubiquitin ligases. They regulate the activation of the NF-κB signaling pathway, which promotes cell survival, and can also mediate the ubiquitination and degradation of pro-apoptotic proteins. In the context of the extrinsic pathway, cIAPs can prevent the formation of the death-inducing signaling complex (DISC).

The upregulation of IAPs in HNSCC cells creates a formidable barrier to the efficacy of cytotoxic agents and radiation, which primarily rely on inducing apoptosis to eliminate cancer cells. This provides a strong rationale for targeting IAPs as a therapeutic strategy to overcome treatment resistance.

Xevinapant: A SMAC Mimetic to Counteract IAP-Mediated Resistance

Xevinapant is a second mitochondrial activator of caspases (SMAC) mimetic, designed to antagonize the function of IAPs. Its mechanism of action is twofold, impacting both the intrinsic and extrinsic apoptotic pathways:

-

Inhibition of XIAP: Xevinapant binds to the BIR3 domain of XIAP, preventing it from inhibiting caspases-3, -7, and -9. This releases the brakes on the final execution phase of apoptosis.

-

Degradation of cIAP1/2: By binding to the BIR domains of cIAP1 and cIAP2, Xevinapant induces their auto-ubiquitination and subsequent proteasomal degradation. This has two major consequences:

-

It promotes the formation of the DISC and activation of caspase-8 in the extrinsic pathway.

-

It leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway, which can have pro-inflammatory and anti-tumor effects.

-

By simultaneously targeting multiple IAPs, Xevinapant effectively dismantles the primary apoptosis resistance mechanisms in HNSCC cells, thereby sensitizing them to the cytotoxic effects of chemotherapy and radiation.

Visualizing the Rationale and Mechanism of Action

To elucidate the complex biological processes involved, the following diagrams illustrate the key signaling pathways, the mechanism of Xevinapant, a typical clinical trial workflow, and the overarching logic for its use in HNSCC.

Signaling Pathways in HNSCC Apoptosis Resistance

Mechanism of Action of Xevinapant

Representative Clinical Trial Workflow

Rationale for Combining Xevinapant with CRT

Preclinical and Clinical Evidence

Preclinical Studies

Preclinical investigations provided the foundational evidence for the clinical development of Xevinapant in HNSCC. In vitro studies using HNSCC cell lines demonstrated that Xevinapant could effectively induce apoptosis and enhance the cytotoxic effects of both chemotherapy and radiation. In vivo studies using HNSCC xenograft models further confirmed these findings, showing that the combination of Xevinapant with CRT led to significant tumor regression and improved survival compared to CRT alone.

Clinical Trials

The clinical development of Xevinapant in HNSCC has yielded both promising and cautionary results.

A randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy and safety of Xevinapant in combination with standard-of-care CRT in patients with unresected locally advanced HNSCC. The study demonstrated a significant improvement in the primary endpoint of locoregional control at 18 months for the Xevinapant arm compared to the placebo arm. Furthermore, updated long-term follow-up data showed a substantial overall survival (OS) benefit.

Table 1: Efficacy Results from the Phase II Study of Xevinapant in Unresected LA-SCCHN

| Endpoint | Xevinapant + CRT (n=48) | Placebo + CRT (n=48) | Hazard Ratio (95% CI) | p-value |

| 5-Year Overall Survival Rate | 53% | 28% | 0.47 (0.27-0.84) | 0.0101 |

| Median Overall Survival | Not Reached | 36.1 months | ||

| 3-Year Duration of Response Rate | 79% | 36% | 0.21 (0.08-0.54) | 0.0011 |

| Median Duration of Response | Not Reached | 17.3 months |

Data sourced from presentations of the 5-year follow-up results.

Based on the encouraging Phase II results, two large-scale Phase III trials were initiated. The TrilynX study evaluated Xevinapant plus CRT in patients with unresected LA-SCCHN, while the X-Ray Vision study assessed Xevinapant plus radiotherapy in patients with resected LA-SCCHN at high risk of recurrence and ineligible for cisplatin (B142131).

However, in June 2024, it was announced that the TrilynX study was being discontinued (B1498344) following a pre-planned interim analysis by an Independent Data Monitoring Committee, which concluded that the trial was unlikely to meet its primary endpoint of prolonging event-free survival. Subsequently, the X-Ray Vision study was also stopped. The top-line safety data were reported to be generally consistent with the known chemo-radio sensitizing properties of Xevinapant. A detailed analysis of the data from these trials is pending and will be crucial for understanding the discrepancy with the Phase II results.

Table 2: Interim Efficacy Results from the Phase III TrilynX Study

| Endpoint | Xevinapant + CRT (n=364) | Placebo + CRT (n=366) | Hazard Ratio (95% CI) | p-value |

| Median Event-Free Survival | 19.4 months | 33.1 months | 1.33 (1.05-1.67) | 0.9919 |

| Overall Survival | 1.39 (1.04-1.86) |

Data as of the interim analysis leading to study discontinuation.

Experimental Protocols

Phase II Study (NCT02022098) Protocol Summary

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase II study.

-

Patient Population: Patients with unresected, locally advanced, stage III, IVA, or IVB HNSCC of the oral cavity, oropharynx, or larynx, with a smoking history of at least 10 pack-years.

-

Treatment Arms:

-

Experimental Arm: Oral Xevinapant (200 mg/day on days 1-14) plus intravenous cisplatin (100 mg/m² every 3 weeks for 3 cycles) and intensity-modulated radiation therapy (IMRT) at 70 Gy (2 Gy/day, 5 days a week for 7 weeks).

-

Control Arm: Matched placebo plus the same cisplatin and IMRT regimen.

-

-

Primary Endpoint: Locoregional tumor control rate at 18 months post-CRT.

-

Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of response, and safety.

Phase III TrilynX Study (NCT04459715) Protocol Summary

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III study.

-

Patient Population: Patients with unresected locally advanced squamous cell carcinoma of the head and neck.

-

Treatment Arms:

-

Experimental Arm: Six cycles of oral Xevinapant (200 mg once daily on days 1-14 of a 21-day cycle) plus CRT for the first three cycles (cisplatin at 100 mg/m² on day 2 of each cycle and IMRT at 70 Gy in 35 fractions).

-

Control Arm: Matched placebo plus the same CRT regimen.

-

-

Primary Endpoint: Event-free survival as assessed by a blinded independent review committee.

-

Secondary Endpoints: Progression-free survival, overall survival, locoregional control, overall response rate, and safety.

Conclusion and Future Perspectives

The strategy of targeting IAPs with Xevinapant in HNSCC is built on a strong preclinical and biological rationale. The overexpression of IAPs is a key driver of apoptosis resistance, a major contributor to the poor prognosis of this disease. The initial Phase II clinical data for Xevinapant were highly promising, suggesting that this IAP inhibitor could significantly improve long-term outcomes when combined with standard-of-care CRT.

However, the recent discontinuation of the Phase III TrilynX and X-Ray Vision trials underscores the complexities of translating promising early-phase results into definitive clinical benefits. A thorough investigation of the Phase III data, including biomarker analyses, will be essential to understand the potential reasons for the observed outcomes. This may involve exploring factors such as patient selection, tumor biology, and potential unexpected toxicities or interactions in a larger patient population.

Despite this setback, the targeting of IAPs remains a valid and important area of research in oncology. Future efforts may focus on identifying predictive biomarkers to select patients most likely to benefit from IAP inhibition, exploring alternative combination strategies, or developing next-generation IAP inhibitors with improved therapeutic indices. The journey of Xevinapant highlights both the potential and the challenges of developing novel targeted therapies for HNSCC.

Methodological & Application

Protocol for In Vitro Cell Viability Assays Using Xevinapant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Xevinapant Hydrochloride (also known as Debio 1143 or AT-406) is a potent, orally available, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). As a Second Mitochondrial Activator of Caspases (SMAC) mimetic, Xevinapant targets and inhibits X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cIAP2.[1] This action restores the natural apoptotic process in cancer cells, making it a promising agent for cancer therapy, particularly in combination with chemo- and radiotherapy.[1][2] The following protocols provide detailed methodologies for assessing the in vitro cell viability and apoptotic effects of this compound in cancer cell lines.

Mechanism of Action:

Xevinapant functions by mimicking the endogenous protein SMAC/DIABLO, which is a natural inhibitor of IAPs. By binding to the BIR (Baculoviral IAP Repeat) domains of XIAP, cIAP1, and cIAP2, Xevinapant relieves the IAP-mediated inhibition of caspases, the key executioners of apoptosis.[1] This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][4] Furthermore, the inhibition of cIAP1/2 by Xevinapant can lead to the activation of the non-canonical NF-κB signaling pathway, which can enhance anti-tumor immune responses.[3][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |

| FaDu | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified, but cytotoxic effects observed >8.4 µM | 72h incubation |

| Detroit 562 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified, but cytotoxic effects observed >8.4 µM | 72h incubation |

| Cal33 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified, but cytotoxic effects observed >8.4 µM | 72h incubation |

| CC4 | Tongue Cancer | Minimal cytotoxicity as a single agent | 48h incubation |

| SCC4cisR | Cisplatin-resistant Tongue Cancer | Minimal cytotoxicity as a single agent | 48h incubation |

Note: IC50 values can vary depending on the assay conditions and cell line. The data presented here are compiled from published studies. Researchers are encouraged to determine the IC50 for their specific cell line of interest.

Table 2: Quantitative Analysis of Apoptosis Induction by this compound

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| HNSCC cell lines (general) | 8.4 | 48 | Dose-dependent increase observed | Dose-dependent increase observed |

| HNSCC cell lines (general) | 16.7 | 48 | Dose-dependent increase observed | Dose-dependent increase observed |

Data represents a general trend observed in studies. Specific percentages can be found in the cited literature.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for each specific cell line and experimental condition.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of Xevinapant in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Xevinapant. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.[5]

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

-

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effects of Xevinapant on the ability of single cells to form colonies.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates or 60 mm dishes

-

Crystal Violet staining solution (0.5% w/v in methanol)

Protocol:

-

Cell Seeding:

-

Drug Treatment:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).[6]

-

-

Colony Formation:

-

After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.[6] Change the medium every 2-3 days.

-

-

Staining and Counting:

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with methanol (B129727) for 10-15 minutes.

-

Stain the colonies with Crystal Violet solution for 10-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with desired concentrations of Xevinapant for the chosen duration.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate compensation controls for multi-color analysis.

-

-

Data Analysis:

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Analyze the fluorescence signals to differentiate the cell populations:

-